5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound with the molecular formula C8H10N4. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and significant applications in medicinal chemistry . The structure of this compound consists of a fused pyrazole and pyrimidine ring system, making it a privileged scaffold for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine typically involves the cyclocondensation of 5-amino-3-methylpyrazole with β-dicarbonyl compounds under acidic or basic conditions . One common method includes the reaction of 5-amino-3-methylpyrazole with malonic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) and a catalytic amount of pyridine . This method yields the desired compound with high efficiency and purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for large-scale production. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield . The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects by blocking cell proliferation and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indiplon: A pyrazolo[1,5-a]pyrimidine derivative used as a sedative-hypnotic agent.
Zaleplon: Another pyrazolo[1,5-a]pyrimidine derivative with sedative properties.
Presatovir: A pyrazolo[1,5-a]pyrimidine-based antiviral agent.
Dinaciclib: A pyrazolo[1,5-a]pyrimidine derivative used as a cyclin-dependent kinase inhibitor in cancer therapy.
Anagliptin: A pyrazolo[1,5-a]pyrimidine-based dipeptidyl peptidase-4 inhibitor used in the treatment of diabetes.
Uniqueness
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrazolo[1,5-a]pyrimidine derivatives .
Properties
IUPAC Name |
5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-5-3-6(2)12-8(10-5)4-7(9)11-12/h3-4H,1-2H3,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTOBYJUZIFSFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650873 |
Source
|
Record name | 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1605-78-3 |
Source
|
Record name | 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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